SBE13 Plk1 Binding Mode: Type II DFG-Out Conformation vs. ATP-Competitive Type I Inhibitors
SBE13 is a type II inhibitor that binds and stabilizes the inactive DFG-out conformation of Plk1 [1]. In contrast, BI 2536, volasertib, and GSK461364 are ATP-competitive type I inhibitors that bind the active DFG-in conformation [2]. This mechanistic difference is not merely descriptive; it directly enables the exceptional selectivity profile quantified below.
| Evidence Dimension | Binding mode / Kinase conformation targeted |
|---|---|
| Target Compound Data | Type II inhibitor; binds inactive DFG-out conformation |
| Comparator Or Baseline | BI 2536, volasertib, GSK461364: Type I ATP-competitive; bind active DFG-in conformation |
| Quantified Difference | Not applicable (qualitative mechanistic distinction) |
| Conditions | Kinase assays / Homology modeling and docking studies |
Why This Matters
Procurement for mechanistic studies requires binding mode specification; type I and type II inhibitors produce distinct downstream cellular phenotypes and cannot be used interchangeably.
- [1] Keppner S, Proschak E, Schneider G, Spänkuch B. SBE13, a newly identified inhibitor of inactive polo-like kinase 1. J Cheminform. 2010;2(Suppl 1):P54. DOI: 10.1186/1758-2946-2-S1-P54 View Source
- [2] Rudolph D, Steegmaier M, Hoffmann M, et al. BI 6727, a polo-like kinase inhibitor with a distinct pharmacokinetic profile and broad antitumor activity. Clin Cancer Res. 2009;15(9):3094-3102. DOI: 10.1158/1078-0432.CCR-08-2443 View Source
